N-(3-Aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring, an isoquinoline moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the cyclization of appropriate precursors under acidic conditions to form the isoquinoline ring. The cyclohexylamine and phenethylamine moieties are then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the isoquinoline ring to introduce the sulfonamide group .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives
Scientific Research Applications
N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The sulfonamide group is known to interact with enzyme active sites, inhibiting their function, while the isoquinoline moiety can interact with nucleic acids or proteins, affecting cellular processes .
Comparison with Similar Compounds
- N-(3-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide
- β-(cis-3-aminocyclohexyl)propionic acid
- β-(trans-4-aminocyclohexyl)propionic acid
Comparison: N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide stands out due to its unique combination of a cyclohexyl ring, isoquinoline moiety, and sulfonamide group. This combination provides a distinct set of chemical properties and reactivity compared to similar compounds. For instance, the presence of the isoquinoline ring enhances its potential interactions with biological targets, making it more versatile in medicinal chemistry applications .
Properties
CAS No. |
651307-57-2 |
---|---|
Molecular Formula |
C23H27N3O2S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(3-aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C23H27N3O2S/c24-20-9-5-10-21(16-20)26(15-13-18-6-2-1-3-7-18)29(27,28)23-11-4-8-19-17-25-14-12-22(19)23/h1-4,6-8,11-12,14,17,20-21H,5,9-10,13,15-16,24H2 |
InChI Key |
SBFLDFPKCPTLJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.